4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,5-dimethylphenyl substituent at the 1-position and a 4-benzylpiperidin-1-yl group at the 4-position. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and G protein-coupled receptors (GPCRs) .
The compound is synthesized via nucleophilic substitution reactions, typically starting from 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (a commercially available intermediate) and reacting it with 4-benzylpiperidine under microwave-assisted conditions in dimethylformamide (DMF) with triethylamine as a base . This method yields moderate-to-high purity products (e.g., 84% yield for structurally similar analogs) .
Properties
Molecular Formula |
C25H27N5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C25H27N5/c1-18-12-19(2)14-22(13-18)30-25-23(16-28-30)24(26-17-27-25)29-10-8-21(9-11-29)15-20-6-4-3-5-7-20/h3-7,12-14,16-17,21H,8-11,15H2,1-2H3 |
InChI Key |
UMEYYTZZGHEDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperidine and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperidine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with structurally related compounds:
Key Observations
Substituent Impact on Bioactivity :
- The benzylpiperidine group in the target compound may enhance lipophilicity and membrane permeability compared to simpler alkylpiperidines (e.g., 3-methylpiperidine in VU 0080241) .
- Halogenated analogs (e.g., 4-chlorobenzyl in CID 2944971) introduce electronegative groups that could modulate receptor binding affinity or metabolic stability .
Synthetic Accessibility :
- The target compound’s precursor, 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, is commercially available at scale (priced at ~$700/g), ensuring feasible synthesis .
- Microwave-assisted synthesis (90°C, 15 min) optimizes reaction efficiency for analogs, reducing side products .
Biological Selectivity: VU 0080241 demonstrates potent mGluR4 positive allosteric modulation (EC₅₀ = 230 nM), suggesting that piperidine-substituted pyrazolo[3,4-d]pyrimidines are promising for CNS targets . Amino-substituted derivatives (e.g., 4-amino-1-(modified piperidinyl)- analogs) show divergent activity profiles, likely due to altered hydrogen-bonding interactions .
Structural Diversity in Patents :
- European patent applications highlight derivatives with pyrido[1,2-a]pyrimidin-4-one cores, which differ in ring fusion but retain piperazine/piperidine substituents for GPCR modulation . These are pharmacologically distinct from pyrazolo[3,4-d]pyrimidines.
Contradictions and Limitations
- While the target compound’s exact biological data are unspecified, analogs like VU 0080241 provide indirect evidence of mGluR4 activity. However, substituent variations (e.g., benzyl vs. methyl) may significantly alter potency or selectivity .
- Computational modeling or direct in vitro assays are needed to confirm the target compound’s pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
